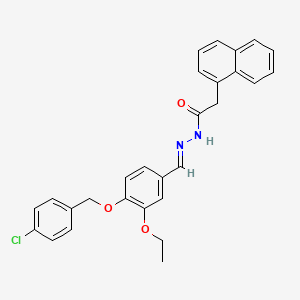
1-(2-Methoxybenzyl)-1-methylhydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methoxybenzyl)-1-methylhydrazine is an organic compound that features a hydrazine functional group attached to a 2-methoxybenzyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxybenzyl)-1-methylhydrazine typically involves the reaction of 2-methoxybenzyl chloride with methylhydrazine under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Methoxybenzyl)-1-methylhydrazine can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azides or nitroso compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Azides or nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Methoxybenzyl)-1-methylhydrazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-(2-Methoxybenzyl)-1-methylhydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The methoxybenzyl moiety may also interact with hydrophobic pockets in target proteins, enhancing binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-Methoxyphenyl)-2-methylhydrazine
- 1-(2-Methoxybenzyl)-2-methylhydrazine
- 1-(2-Methoxybenzyl)-1-ethylhydrazine
Uniqueness
1-(2-Methoxybenzyl)-1-methylhydrazine is unique due to the presence of both a methoxybenzyl group and a methylhydrazine moiety. This combination imparts specific chemical reactivity and potential biological activity that may not be present in similar compounds. The methoxy group can influence the electronic properties of the benzyl ring, affecting the compound’s overall reactivity and interaction with biological targets.
Eigenschaften
Molekularformel |
C9H14N2O |
|---|---|
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
1-[(2-methoxyphenyl)methyl]-1-methylhydrazine |
InChI |
InChI=1S/C9H14N2O/c1-11(10)7-8-5-3-4-6-9(8)12-2/h3-6H,7,10H2,1-2H3 |
InChI-Schlüssel |
XIWSYGCYOZQHEU-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC1=CC=CC=C1OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amino]benzoate](/img/structure/B12011781.png)
![Benzyl 2-(4-(diethylamino)benzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12011788.png)



![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B12011805.png)
![5-(4-Chlorophenyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12011813.png)

![(5Z)-3-butyl-5-[[2-(3,5-dimethylpiperidin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12011819.png)

![N-(2,4-Dimethoxyphenyl)-2-((3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12011830.png)

![3-{4-(4-bromophenyl)-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B12011837.png)
![2-[(4-chlorophenyl)methoxy]-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]benzamide](/img/structure/B12011843.png)
